molecular formula C10H10N2O2 B179568 ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate CAS No. 147503-82-0

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No. B179568
M. Wt: 190.2 g/mol
InChI Key: SUMONQIODPWGJL-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.2 . It appears as a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the deprotection of the SEM group of a compound was conducted by treatment with trifluoroacetic acid (TFA), followed by alkalization in the presence of 1,2-diaminoethane to afford the desired compound .


Molecular Structure Analysis

The molecular structure of ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate consists of a pyrrolo[2,3-c]pyridine ring attached to an ethyl carboxylate group . The InChI code for this compound is 1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 190.2 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

1. Immunomodulators Targeting Janus Kinase 3

  • Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been used as immunomodulators targeting Janus Kinase 3 (JAK3) for treating immune diseases such as organ transplantation .
  • Methods of Application: The introduction of a carbamoyl group to the C5-position and substitution of a cyclohexylamino group at the C4-position of the 1H-pyrrolo[2,3-b]pyridine ring led to a large increase in JAK3 inhibitory activity .
  • Results: Compound 14c was identified as a potent, moderately selective JAK3 inhibitor, and the immunomodulating effect of 14c on interleukin-2-stimulated T cell proliferation was shown .

2. Treatment of Disorders Involving Elevated Plasma Blood Glucose

  • Summary of Application: Compounds related to 1H-pyrrolo[2,3-b]pyridine derivatives have been used to reduce blood glucose, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compounds were found to be effective in reducing blood glucose .

3. Targeting Fibroblast Growth Factor Receptors (FGFR) in Cancer Therapy

  • Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed targeting FGFR with development prospects .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

4. Anticancer and Antitumor Activities

  • Summary of Application: The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including anticancer and antitumor .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds are used as anticancer, antitumor, antileukemia, and antiviral agents .

5. Treatment of Hyperglycemia and Related Disorders

  • Summary of Application: Compounds related to 1H-pyrrolo[2,3-b]pyridine derivatives have been used to reduce blood glucose, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compounds were found to be effective in reducing blood glucose .

6. Targeting Fibroblast Growth Factor Receptors (FGFR) in Cancer Therapy

  • Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed targeting FGFR with development prospects .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

4. Anti-Angiogenic and Antimicrobial Activities

  • Summary of Application: The 1H-pyrrolo[2,3-b]pyridine moiety exhibits a broad spectrum of biological activities, including anti-angiogenic and antimicrobial activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds are used as inhibitors of HIV-1 and cell division cycle of 7-kinase .

5. Treatment of Chronic Pain

  • Summary of Application: Compounds related to 1H-pyrrolo[2,3-b]pyridine derivatives have been used to reduce chronic pain .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: The compounds were found to be effective in reducing chronic pain .

6. Antifungal and Antimalarial Activities

  • Summary of Application: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed with antifungal and antimalarial activities .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results: These compounds are used as antifungal and antimalarial agents .

Safety And Hazards

The compound is labeled with an exclamation mark pictogram, indicating that it may cause less serious health effects or damage to the environment . The hazard statements associated with this compound include H302, H315, H320, and H335 . Precautionary measures include avoiding breathing dust, mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-5-7-3-4-11-9(7)6-12-8/h3-6,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMONQIODPWGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2C(=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443693
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate

CAS RN

147503-82-0
Record name ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
X Doisy, M Dekhane, M Le Hyaric, JF Rousseau… - Bioorganic & medicinal …, 1999 - Elsevier
Based on the structure of ZK91296 (4d), a high affinity partial agonist of the central benzodiazepine (ω) receptor, a series of pyrrolo[2,3-c]pyridine-5-carboxylate derivatives having …
Number of citations: 17 www.sciencedirect.com
MB Plewe, SL Butler, K R. Dress, Q Hu… - Journal of medicinal …, 2009 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication. Recently, HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 53 pubs.acs.org
TW Johnson, SP Tanis, SL Butler… - Journal of medicinal …, 2011 - ACS Publications
HIV-1 integrase (IN) is one of three enzymes encoded by the HIV genome and is essential for viral replication, and HIV-1 IN inhibitors have emerged as a new promising class of …
Number of citations: 47 pubs.acs.org

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